1-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]prop-2-en-1-one
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Overview
Description
1-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]prop-2-en-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3,4-dimethoxybenzoyl group and a prop-2-en-1-one moiety. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
The synthesis of 1-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]prop-2-en-1-one typically involves the reaction of 3,4-dimethoxybenzoyl chloride with piperazine, followed by the addition of prop-2-en-1-one. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the benzoyl group can be substituted with other functional groups.
Condensation: The prop-2-en-1-one moiety can undergo condensation reactions with amines or hydrazines to form imines or hydrazones.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions .
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and as a building block for the development of new chemical entities.
Biology: It has been investigated for its biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: The compound shows promise in the development of therapeutic agents for the treatment of neurological disorders, cancer, and infectious diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with neurotransmitter receptors, enzymes, and ion channels, modulating their activity. The benzoyl group may enhance the compound’s binding affinity and selectivity for certain targets. The prop-2-en-1-one moiety can participate in covalent bonding with nucleophilic residues in proteins, leading to the inhibition or activation of enzymatic functions .
Comparison with Similar Compounds
1-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]prop-2-en-1-one can be compared with other piperazine derivatives such as:
1-(4-Bromobenzyl)piperazin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one: This compound has similar structural features but different substituents on the benzoyl and prop-2-en-1-one moieties, leading to variations in biological activity and chemical reactivity.
1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one: This derivative contains a thiophene ring instead of a benzoyl group, which may alter its pharmacological profile and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-4-15(19)17-7-9-18(10-8-17)16(20)12-5-6-13(21-2)14(11-12)22-3/h4-6,11H,1,7-10H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXSJQQRYRZQBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C=C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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